8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
CAS No.: 848868-99-5
Cat. No.: VC4809080
Molecular Formula: C23H23F3N2O3
Molecular Weight: 432.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848868-99-5 |
|---|---|
| Molecular Formula | C23H23F3N2O3 |
| Molecular Weight | 432.443 |
| IUPAC Name | 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C23H23F3N2O3/c1-2-27-10-12-28(13-11-27)14-17-18(29)9-8-16-20(30)19(15-6-4-3-5-7-15)22(23(24,25)26)31-21(16)17/h3-9,29H,2,10-14H2,1H3 |
| Standard InChI Key | FBWBQJANAXNANC-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O |
Introduction
The compound 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic molecule belonging to the chromen derivatives class. Its structure features a chromen core with a hydroxy group at the 7th position, a phenyl group at the 3rd position, a trifluoromethyl group at the 2nd position, and a 4-ethylpiperazin-1-ylmethyl group at the 8th position. This unique arrangement contributes to its potential applications in medicinal chemistry and pharmacology, particularly in developing therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis
The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves several key steps, including the formation of the chromen core and the introduction of the trifluoromethyl and piperazinylmethyl groups. This multi-step synthesis highlights the complexity and precision required to construct this compound.
Biological Activities
Research on chromen derivatives, including those with similar structures to 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, indicates potential biological activities such as:
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Anticancer Effects: Chromen derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines .
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Antimicrobial Properties: Some chromen derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.
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Anti-inflammatory Activity: These compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action for 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one likely involves its interaction with specific molecular targets within biological systems. The hydroxy group and piperazine moiety are crucial for binding to target proteins or enzymes, which may modulate their activity. This modulation can either inhibit or activate certain signaling pathways, contributing to its pharmacological effects.
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